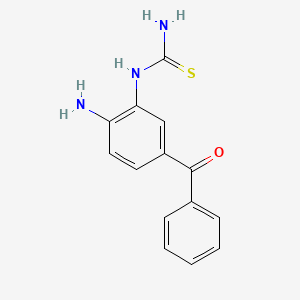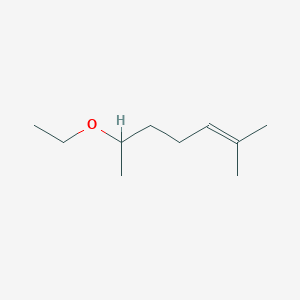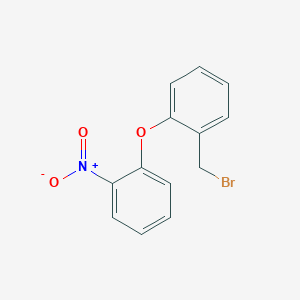
1-(Bromomethyl)-2-(2-nitrophenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-2-(2-nitrophenoxy)benzene is an organic compound that belongs to the class of aromatic compounds It features a bromomethyl group and a nitrophenoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-2-(2-nitrophenoxy)benzene typically involves the bromination of a methyl group on a benzene ring followed by the introduction of a nitrophenoxy group. One common method is:
Bromination: The starting material, 2-(2-nitrophenoxy)toluene, is treated with bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce the bromomethyl group.
Nitration: Alternatively, the compound can be synthesized by first nitrating a bromomethylbenzene derivative to introduce the nitrophenoxy group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and nitration reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-2-(2-nitrophenoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or using metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products
Substitution: Formation of azide or thiocyanate derivatives.
Reduction: Formation of 1-(Aminomethyl)-2-(2-nitrophenoxy)benzene.
Oxidation: Formation of 1-(Carboxymethyl)-2-(2-nitrophenoxy)benzene.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a labeling reagent.
Medicine: Exploration as a precursor for pharmaceuticals or diagnostic agents.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2-(2-nitrophenoxy)benzene would depend on its specific application. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the nitro group is reduced to an amino group through electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)-2-(2-nitrophenoxy)benzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-2-(4-nitrophenoxy)benzene: Similar structure but with the nitrophenoxy group in a different position on the benzene ring.
1-(Bromomethyl)-2-(2-aminophenoxy)benzene: Similar structure but with an aminophenoxy group instead of a nitrophenoxy group.
Uniqueness
1-(Bromomethyl)-2-(2-nitrophenoxy)benzene is unique due to the specific positioning of the bromomethyl and nitrophenoxy groups, which can influence its reactivity and potential applications. The presence of both electron-withdrawing and electron-donating groups on the benzene ring can lead to interesting chemical behavior and diverse reactivity.
Properties
CAS No. |
89914-07-8 |
|---|---|
Molecular Formula |
C13H10BrNO3 |
Molecular Weight |
308.13 g/mol |
IUPAC Name |
1-(bromomethyl)-2-(2-nitrophenoxy)benzene |
InChI |
InChI=1S/C13H10BrNO3/c14-9-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)15(16)17/h1-8H,9H2 |
InChI Key |
NRPJVDJXJYFHKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)OC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-Trifluoro-N-[2-(1-methyl-2,5-dioxocyclopentyl)ethyl]acetamide](/img/structure/B14381725.png)
![lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine](/img/structure/B14381730.png)
![1,1'-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene)](/img/structure/B14381732.png)
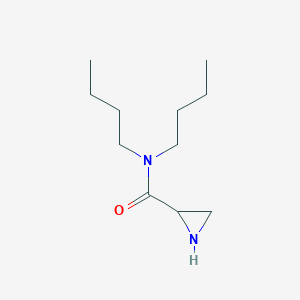
![(1E)-4-(Benzyloxy)-N-[3-(benzyloxy)propyl]butan-1-imine](/img/structure/B14381744.png)
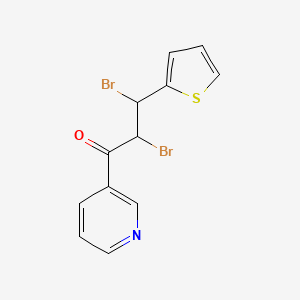
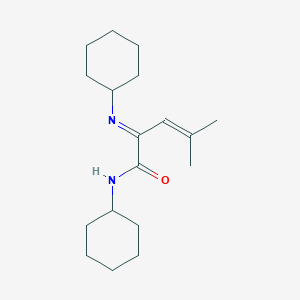
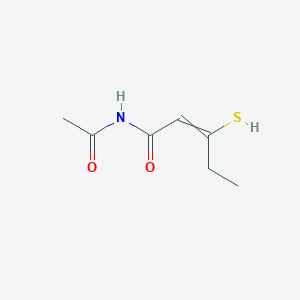
![(Bicyclo[4.1.0]heptan-7-ylidene)acetic acid](/img/structure/B14381763.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide;oxalic acid](/img/structure/B14381767.png)
![(E,E)-1,1'-Oxybis[(4-methylphenyl)diazene]](/img/structure/B14381770.png)
![2-[(3-Methylbutyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14381772.png)
